molecular formula C8H19N3 B1269659 2-(4-Ethylpiperazin-1-yl)ethanamine CAS No. 4489-46-7

2-(4-Ethylpiperazin-1-yl)ethanamine

Cat. No.: B1269659
CAS No.: 4489-46-7
M. Wt: 157.26 g/mol
InChI Key: SHUQIGHJQMJUHB-UHFFFAOYSA-N
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Description

2-(4-Ethylpiperazin-1-yl)ethanamine is a useful research compound. Its molecular formula is C8H19N3 and its molecular weight is 157.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Research by Das et al. (2017) investigated cadmium(II) Schiff base complexes, including 2-(piperidin-1-yl)-N-(1-(pyridin-2-yl)ethylidene)ethanamine, for their corrosion inhibition properties on mild steel in a 15% HCl environment. These complexes demonstrated effective corrosion inhibition, which was further explained using density functional theory, thus suggesting potential industrial applications in corrosion engineering (Das et al., 2017).

Antibacterial and Antifungal Activity

Kumbhare et al. (2013) synthesized a series of 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives and evaluated their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungal species. These findings point towards the potential use of these compounds in developing new antimicrobial agents (Kumbhare et al., 2013).

Inhibition of 15-Lipoxygenase

Asghari et al. (2016) synthesized new derivatives of 5,5′-(ethane-1,2-diyl)bis(3-((5-bromo-6-methyl-2-tertiaryamino pyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amine), including compounds with 1-ethylpiperazine, and evaluated them as potential inhibitors of 15-lipoxygenase (15-LO). Some compounds exhibited significant inhibitory activity, indicating their potential as therapeutic agents targeting 15-LO (Asghari et al., 2016).

Quantitative Structure-Activity Relationship (QSAR) Studies

Brzezińska et al. (2003) conducted QSAR analysis of H1-antihistamine activity using compounds like 2-(1-piperazinyl)benzothiazole derivatives. The study used chromatographic and biological activity data to predict the pharmacological activity of new drug candidates, highlighting the application of these compounds in drug discovery and development (Brzezińska et al., 2003).

DNA Binding and Nuclease Activity Studies

Kumar et al. (2012) synthesized Cu(II) complexes of ligands like 2-(pyridine-2-yl)-N-((pyridine-2-yl)methyl)ethanamine and studied their DNA binding and nuclease activities. The complexes showed good DNA binding propensity and induced minor structural changes in calf thymus DNA, suggesting potential applications in molecular biology and cancer therapy (Kumar et al., 2012).

Synthesis of Nonbenzenoid Analogs of Biogenic Amine

Kurokawa (1983) synthesized 2-(4-azulenyl)ethanamine derivatives, nonbenzenoid analogs of biologically active amines. These compounds were evaluated for enzyme activity, showing negligible effect on prostaglandin 15-hydroxydehydrogenase and considerable inhibition of cyclic AMP-phosphodiesterase, indicating their potential in pharmacological studies (Kurokawa, 1983).

Safety and Hazards

This compound is classified as a combustible liquid and can cause severe skin burns and eye damage . It’s recommended to handle this compound with protective gloves, clothing, and eye/face protection .

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3/c1-2-10-5-7-11(4-3-9)8-6-10/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUQIGHJQMJUHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354580
Record name 2-(4-ethylpiperazin-1-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4489-46-7
Record name 2-(4-ethylpiperazin-1-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-ethylpiperazin-1-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1-piperazineethanol(2.28 g) in acetone(40 ml) were added bromoacetonitrile(2.40 g) and potassium carbonate(5.53 g) and then the mixture was stirred at room temperature for 4 hours. After the reaction, the reaction mixture was washed with saturated brine and water successively, dried over sodium sulfate anhydride, and concentrated under a vacuum. To the residue dissolved in methanol(60 ml) were added cobalt chloride(9.50 g) and sodium borohydride(7.60 g), and then the mixture was stirred at room temperature for 30 minutes. After the reaction mixture was concentrated, the resulting residue was dissolved in chloroform. After a filtration, the filtrate was concentrated, thereby yielding 1.17 g (41%) of 4-(2-aminoethyl)-1-ethylpiperazine.
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
5.53 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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